molecular formula C21H45N6Y B6309669 Tris(N,N'-di-i-propylformamidinato)yttrium(III) CAS No. 2409013-69-8

Tris(N,N'-di-i-propylformamidinato)yttrium(III)

Cat. No.: B6309669
CAS No.: 2409013-69-8
M. Wt: 470.5 g/mol
InChI Key: TZKYHKDAOQFECV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tris(N,N’-di-i-propylformamidinato)yttrium(III) is an organometallic compound with the molecular formula C₂₁H₄₅N₆Y and a molecular weight of 470.54 g/mol . This compound is known for its application in various scientific fields, particularly in the deposition of thin films.

Mechanism of Action

Target of Action

Tris(N,N’-di-i-propylformamidinato)yttrium(III) is primarily used as a precursor in the atomic layer deposition (ALD) process . Its primary target is the surface of substrates where it is used to deposit thin films of yttrium oxide (Y2O3) .

Mode of Action

The compound interacts with its target (the substrate surface) through a water-assisted thermal ALD process . It exhibits improved chemical and thermal stability over existing Y2O3 ALD precursors . This leads to excellent thin film characteristics, including smoothness, homogeneity, and polycrystallinity .

Biochemical Pathways

These films are used in various applications, including as a potential gate dielectric in metal oxide semiconductor field effect transistors (MOSFETs), protective coatings, and waveguides in solid-state lasers .

Pharmacokinetics

Its properties such as high volatility and intrinsic reactivity are crucial for its function in the ald process .

Result of Action

The use of Tris(N,N’-di-i-propylformamidinato)yttrium(III) in the ALD process results in the deposition of high-quality Y2O3 thin films . These films exhibit a high relative permittivity and a large direct band gap, making them useful in various applications . For instance, they meet the requirements of gate oxides for complementary metal-oxide-semiconductor (CMOS) based applications .

Action Environment

The action of Tris(N,N’-di-i-propylformamidinato)yttrium(III) is influenced by environmental factors such as temperature and the presence of water . The compound is used in a wide temperature range of 150 °C to 325 °C in a water-assisted thermal ALD process . It is also noted to be air sensitive and moisture sensitive .

Preparation Methods

The synthesis of Tris(N,N’-di-i-propylformamidinato)yttrium(III) typically involves the reaction of yttrium metal with N,N’-di-i-propylformamidine under anhydrous conditions. The reaction is carried out by heating the mixture in a nitrogen atmosphere . This method ensures the formation of a stable yttrium complex that can be used in various applications.

Chemical Reactions Analysis

Tris(N,N’-di-i-propylformamidinato)yttrium(III) undergoes several types of chemical reactions, including:

Common reagents used in these reactions include water for oxidation and various ligands for substitution reactions. The major products formed from these reactions are yttrium oxide thin films and substituted yttrium complexes.

Scientific Research Applications

Tris(N,N’-di-i-propylformamidinato)yttrium(III) has several scientific research applications:

Properties

IUPAC Name

propan-2-yl(propan-2-yliminomethyl)azanide;yttrium(3+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C7H15N2.Y/c3*1-6(2)8-5-9-7(3)4;/h3*5-7H,1-4H3;/q3*-1;+3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKYHKDAOQFECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[N-]C=NC(C)C.CC(C)[N-]C=NC(C)C.CC(C)[N-]C=NC(C)C.[Y+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H45N6Y
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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